Fosmanogepix (tautomerism)

Candida auris antifungal susceptibility multidrug resistance

Fosmanogepix (tautomerism) is the N-phosphonooxymethylene prodrug of manogepix (APX001A), a first-in-class Gwt1 inhibitor with a novel mechanism distinct from azoles, echinocandins, and polyenes. It retains full potency against echinocandin-resistant Candida (including Fks mutants) and azole-resistant Aspergillus, with no cross-resistance. Offers >90% oral bioavailability enabling seamless IV-to-oral switch without TDM. Phase 3-ready for invasive candidiasis/molds. Procure for antifungal drug discovery, resistance profiling, and in vivo PK/PD studies.

Molecular Formula C22H21N4O6P
Molecular Weight 468.4 g/mol
Cat. No. B15580736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmanogepix (tautomerism)
Molecular FormulaC22H21N4O6P
Molecular Weight468.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)
InChIKeyJQONJQKKVAHONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosmanogepix (Tautomerism) — First-in-Class Gwt1 Inhibitor Antifungal Prodrug for Invasive Fungal Infections


Fosmanogepix (formerly APX001; tautomerism CAS 1169701-00-1) is the N-phosphonooxymethylene prodrug of manogepix (APX001A, E1210), a first-in-class inhibitor of the fungal glycosylphosphatidylinositol (GPI)-anchored cell wall transfer protein 1 (Gwt1) [1]. This novel mechanism targets an essential step in GPI anchor biosynthesis required for anchoring mannoproteins to the fungal cell wall, compromising cell wall integrity, biofilm formation, and fungal growth [2]. The compound is currently undergoing Phase 3 clinical evaluation by Pfizer and Basilea for invasive candidiasis and invasive mold infections, having completed multiple Phase 2 trials [3].

Why Fosmanogepix Cannot Be Substituted with Existing Azole or Echinocandin Antifungals — Target and Resistance Profile Differentiation


Fosmanogepix cannot be interchanged with conventional azoles (e.g., fluconazole), echinocandins (e.g., caspofungin), or polyenes (e.g., amphotericin B) due to its mechanistically distinct inhibition of the fungal Gwt1 enzyme, a target absent from mammalian cells [1]. This novel mechanism enables manogepix to retain full potency against echinocandin-resistant Candida isolates (including Fks hot spot mutants) and azole-resistant Aspergillus strains, as it does not share cross-resistance with any existing antifungal class [2]. Spontaneous resistance development frequencies are low (median 3 × 10⁻⁸ to <1.85 × 10⁻⁸ in Candida species), comparable to established antifungals [3]. Furthermore, fosmanogepix offers both intravenous and oral formulations with >90% oral bioavailability, enabling IV-to-oral step-down therapy—a flexibility lacking in echinocandins (IV-only) and constrained by drug-drug interactions and bioavailability issues in many azoles [4].

Fosmanogepix Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Procurement


Manogepix Demonstrates 64- to 1,024-Fold Lower MIC₉₀ Than Fluconazole and Echinocandins Against Candida auris in Head-to-Head Testing

In a head-to-head evaluation against 122 Candida auris isolates, manogepix (active moiety of fosmanogepix) demonstrated CLSI MIC₉₀ of 0.03 mg/L, compared to fluconazole MIC₉₀ of ≥64 mg/L (>2,133-fold difference), voriconazole MIC₉₀ of 2 mg/L (67-fold difference), and anidulafungin MIC₉₀ of 2 mg/L (67-fold difference). Against the most susceptible comparator (micafungin, MIC₉₀ 0.25 mg/L), manogepix was 8.3-fold more potent [1].

Candida auris antifungal susceptibility multidrug resistance CLSI MIC

Manogepix Retains Full Activity Against Echinocandin-Resistant Candida Isolates with Fks Mutations

In a prospective nationwide fungemia surveillance study of 835 yeast isolates, manogepix activity was independent of Fks echinocandin hot spot alterations (n = 17 isolates with confirmed Fks mutations). Manogepix modal MICs against these echinocandin-resistant isolates remained low (0.004–0.06 mg/L) across 16 of 20 tested species. Cross-resistance evaluation of manogepix-resistant mutants showed no change in susceptibility to caspofungin or amphotericin B [1][2].

echinocandin resistance Fks mutation Candida cross-resistance

Oral Bioavailability of 90.6–101.2% Enables IV-to-Oral Switch Without Therapeutic Compromise

In Phase 1 healthy volunteer studies, fosmanogepix demonstrated oral bioavailability ranging from 90.6% to 101.2% relative to intravenous administration. The dose-corrected geometric mean ratio of AUC (oral-to-IV) in a Phase 1b study of AML patients with neutropenia was 95%, confirming near-complete oral absorption even in an immunocompromised patient population [1][2]. By contrast, currently approved oral azoles exhibit variable absorption affected by food, gastric pH, and mucositis, while echinocandins lack oral formulations entirely.

oral bioavailability IV-to-oral switch pharmacokinetics antifungal step-down therapy

Manogepix Demonstrates Superior In Vitro Activity Against Scedosporium and Fusarium Compared to Standard-of-Care Agents

Against a global collection of 530 mold isolates (2017–2018), manogepix demonstrated MEC₅₀/₉₀ values of 0.015/0.03 mg/L against Scedosporium species and MEC₅₀ of 0.03 mg/L against Fusarium species [1]. These pathogens exhibit intrinsic resistance to most currently available antifungals. In immunosuppressed mouse models of IFI with Scedosporium and Fusarium, fosmanogepix treatment increased median survival from 7 days (placebo) to 13 and 11 days (Scedosporium) and 12 and 10 days (Fusarium) at doses of 78 mg/kg and 104 mg/kg, respectively [2].

rare molds Scedosporium Fusarium MEC intrinsic resistance

Phase 2 Clinical Efficacy: 25% Day-42 All-Cause Mortality in High-Risk Invasive Mold Disease Patients with Limited Treatment Options

In the Phase 2 AEGIS open-label study (NCT04240886) of 20 modified intent-to-treat adults with invasive mold diseases (IMDs) caused by Aspergillus spp. and rare molds with limited treatment options, fosmanogepix treatment resulted in 25% Day-42 all-cause mortality (80% CI: 12.7%–41.5%) and 40% global response success rate (80% CI: 24.9%–56.7%) [1]. For context, historical mortality rates in similar high-risk IMD populations range from ~30–50% for susceptible Aspergillus to ~60–95% for azole-resistant and cryptic Aspergillus species [1].

invasive mold disease Aspergillus Phase 2 clinical trial limited treatment options

No Cross-Resistance Observed Between Manogepix and Amphotericin B or Caspofungin in Resistant Mutant Selection Studies

In resistance development studies across Candida albicans, C. glabrata, and C. parapsilosis, spontaneous mutants with reduced susceptibility to manogepix were evaluated for cross-resistance to the three major antifungal classes. No changes in susceptibility to amphotericin B or caspofungin were observed in any manogepix-resistant mutant. A 4-fold increase in fluconazole MIC was observed in only a single non-Gwt1 mutant; all other mutants retained wild-type fluconazole susceptibility [1]. Median spontaneous mutation frequencies conferring reduced susceptibility ranged from 3 × 10⁻⁸ to <1.85 × 10⁻⁸, comparable to rates observed for echinocandins and other clinical antifungals.

cross-resistance antifungal resistance Gwt1 mutation Candida

Fosmanogepix High-Value Research and Clinical Procurement Scenarios


Antifungal Susceptibility Testing for Multidrug-Resistant Candida auris Isolates

Clinical microbiology laboratories encountering C. auris isolates with elevated MICs to fluconazole (≥64 mg/L) and echinocandins should consider including manogepix in susceptibility panels. Manogepix demonstrates MIC₉₀ of 0.03 mg/L against 122 global C. auris isolates—over 2,000-fold lower than fluconazole MIC₉₀ and 8.3-fold lower than micafungin MIC₉₀—with no cross-resistance observed in echinocandin-resistant strains [1].

Step-Down Oral Therapy for Invasive Candidiasis Requiring Prolonged Antifungal Treatment

For patients with invasive candidiasis requiring extended therapy beyond initial IV treatment, fosmanogepix offers >90% oral bioavailability with 95% dose-corrected AUC PO-to-IV ratio, enabling seamless IV-to-oral switch without therapeutic drug monitoring or dose adjustment [1]. This contrasts with echinocandins (IV-only) and azoles (variable absorption affected by gastric pH, food, and mucositis).

Salvage Therapy for Invasive Mold Infections with Limited or Failed Treatment Options

In the Phase 2 AEGIS study of patients with IMD caused by Aspergillus and rare molds with limited treatment options, fosmanogepix achieved 25% Day-42 all-cause mortality and 40% global response success [1]. This clinical data supports fosmanogepix as an investigational salvage option in refractory IMD where approved azole or amphotericin B therapies have failed or are contraindicated due to toxicity or drug interactions.

Antifungal Prophylaxis or Treatment in Patients with Documented Azole Drug-Drug Interactions

Fosmanogepix is not a substrate of CYP3A4 for its own metabolism; Phase 1 drug-drug interaction studies demonstrate that a strong CYP3A4 inhibitor (itraconazole) had no effect on fosmanogepix or manogepix exposure [1]. This favorable DDI profile contrasts with azole antifungals, which are potent CYP3A4 inhibitors and substrates, causing numerous clinically significant drug interactions with immunosuppressants, chemotherapeutics, and cardiovascular agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosmanogepix (tautomerism)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.